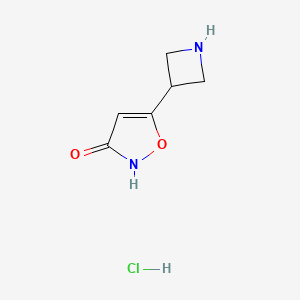

5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride

Description

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-1,2-oxazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6-1-5(10-8-6)4-2-7-3-4;/h1,4,7H,2-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXSHMFPWYMCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=O)NO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-1,2-oxazol-3-one typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the oxazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Azetidin-3-yl)-1,2-oxazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted azetidine or oxazole derivatives .

Applications De Recherche Scientifique

Antiparasitic Activity

One of the notable applications of 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride is in the development of antiparasitic agents. A patent describes a process for synthesizing chiral isoxazoline azetidine derivatives, which include this compound as a key intermediate. These derivatives have shown promising activity against various parasitic infections, suggesting that 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride could be a valuable scaffold for drug development targeting parasitic diseases .

Medicinal Chemistry and Drug Development

In medicinal chemistry, 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride serves as an important building block for synthesizing novel compounds with enhanced biological activities. Its unique structural features allow for modifications that can lead to improved pharmacological profiles. For instance, studies have focused on optimizing the compound's properties to enhance solubility and reduce toxicity, making it suitable for clinical applications .

Structure–Activity Relationship Studies

The compound has been used in structure–activity relationship (SAR) studies to identify critical features that influence biological activity. Research has shown that variations in the azetidine and oxazole moieties can significantly impact the compound's efficacy as an inhibitor of specific biological targets. Such studies are crucial for guiding the design of more potent analogs .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(Azetidin-3-yl)-1,2-oxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The oxazole ring contributes to the compound’s stability and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in the structure of the heterocyclic ring.

(Azetidin-3-yl)acetic acid: This compound is an analogue of 4-aminobutanoic acid (GABA) and is used in the study of GABA receptor modulators.

Uniqueness

5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride is unique due to the combination of azetidine and oxazole rings, which confer specific chemical and biological properties.

Activité Biologique

5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride is a compound gaining attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride features an azetidine ring and an oxazole moiety, which are known for their diverse biological activities. The molecular formula is CHClNO, where specific values for , , , and depend on the substituents attached to the core structure. The compound is typically synthesized through a multi-step process involving cyclization reactions and can be characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range around 64 µg/mL against these pathogens .

Antitumor Effects

The antitumor potential of 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride has been investigated in vitro against several cancer cell lines. In particular, compounds with similar structural features have demonstrated cytotoxic effects on human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with GABA receptors, particularly the GABA A alpha 5 subtype, which is associated with cognitive functions and anxiety regulation. This interaction could potentially lead to anxiolytic effects, making it a candidate for further exploration in neuropharmacology .

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of oxazole were tested against clinical isolates of bacteria. The results indicated that compounds exhibiting structural similarities to 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride had notable antibacterial activity, with a focus on disrupting bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 64 | Staphylococcus aureus |

| B | 128 | Escherichia coli |

| C | 32 | Pseudomonas aeruginosa |

Study 2: Antitumor Activity

In another investigation, the cytotoxicity of the compound was assessed using the MTT assay on various cancer cell lines. The findings revealed that the compound induced significant apoptosis in SGC7901 gastric cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SGC7901 | 10 | Apoptosis induction |

| ECA109 | 15 | Cell cycle arrest |

| Patu8988 | 12 | Mitochondrial dysfunction |

The biological activity of 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride is thought to arise from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in tumor growth.

- GABA Receptor Modulation : Potential interaction with GABA receptors may lead to altered neurotransmitter release, influencing anxiety and cognitive functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(azetidin-3-yl)-1,2-oxazol-3-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of azetidine precursors with oxazole-forming reagents under acidic conditions. For example, azetidin-3-yl intermediates can be coupled with hydroxyl-oxazole derivatives via nucleophilic substitution, followed by HCl salt formation. Optimization includes controlling reaction temperature (e.g., 0–5°C for acid-sensitive steps) and using anhydrous solvents to minimize hydrolysis. Purity is enhanced via recrystallization from polar aprotic solvents like acetonitrile .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm azetidine and oxazole ring connectivity. Aromatic protons in the oxazole ring appear as singlet peaks (~6.5–7.5 ppm), while azetidine protons resonate as multiplet signals (3.0–4.0 ppm). IR spectroscopy identifies O–H and N–H stretches (~3200–3500 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or SIR97 software resolves the 3D structure. Refinement protocols in SHELXL account for hydrogen bonding and chloride ion positioning .

Q. What are the solubility and stability considerations in various solvents?

- Methodological Answer : The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol). Stability tests under varying pH (2–9) and temperature (4–25°C) are critical. Degradation studies via HPLC monitor oxazole ring integrity, with acidic conditions (pH < 3) showing higher stability. Store lyophilized samples at –20°C to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state stability of the compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring motifs like or interactions. For example, the hydroxyl group on the oxazole may form a motif with adjacent azetidine N–H donors, stabilizing the crystal lattice. Disruption of these patterns (e.g., via polymorph screening) correlates with reduced thermal stability .

Q. What strategies address discrepancies in crystallographic data during refinement?

- Methodological Answer :

- Data Contradictions : If thermal displacement parameters (ADPs) for the chloride ion are abnormally high, test for twinning using SHELXL’s TWIN/BASF commands. For unresolved electron density near the azetidine ring, apply restraints (e.g., DFIX for bond lengths) or use SIR97’s Fourier recycling to improve phase accuracy .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements causing data mismatches .

Q. How can structure-activity relationship (SAR) studies guide modifications for improved pharmacological activity?

- Methodological Answer : Substitute the oxazole’s 3-OH group with bioisosteres (e.g., methyltetrazole) to enhance metabolic stability. Azetidine N-alkylation (e.g., cyclopropyl or fluorobenzyl groups) improves target binding affinity, as seen in analogs like 5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole derivatives. In vitro assays (e.g., kinase inhibition) quantify potency changes .

Q. What computational methods predict interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models the compound’s binding to enzymes like cyclooxygenase-2. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. MD simulations (GROMACS) assess stability in lipid bilayers, highlighting azetidine’s role in membrane permeability .

Q. How to validate molecular conformation using X-ray diffraction and DFT calculations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.